
2-Bromo-4-methylpyridine
Overview
Description
2-Bromo-4-methylpyridine: is an organic compound with the molecular formula C6H6BrN . It is a derivative of pyridine, where a bromine atom is substituted at the second position and a methyl group at the fourth position on the pyridine ring. This compound is a colorless to orange oily liquid and is used as an intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 4-Methylpyridin-2-amine:
Industrial Production Methods:
- Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are typically used.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki coupling reactions.
Substituted Pyridines: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
Synthesis of Pharmaceuticals
2-Bromo-4-methylpyridine is a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly significant in the development of drugs targeting neurological disorders. For instance, it has been used in the synthesis of pyridinylimidazole-type compounds that serve as potent inhibitors for specific biological targets, including p38α MAP kinase. Research indicates that derivatives synthesized from this compound exhibited improved inhibitory effects compared to previous methods .
Key Findings:
- The compound can be transformed into various biologically active molecules through optimized synthetic routes.
- A notable study improved the yield of a specific pharmaceutical compound from 3.6% to 29.4% by utilizing this compound as a starting material .
Agricultural Chemicals
In agrochemical applications, this compound is employed in the formulation of herbicides and fungicides. Its role is to enhance crop protection and increase agricultural yield by acting as a building block for more complex agrochemical structures.
Key Insights:
- The compound's unique chemical properties allow for the development of effective agricultural products that can combat pests and diseases in crops .
- Its derivatives are being explored for their potential to improve the efficacy of existing agricultural chemicals.
Material Science
The compound finds applications in material science, particularly in the development of advanced materials such as polymers and coatings. Its chemical structure allows for modifications that can enhance material properties like durability and resistance to environmental factors.
Applications:
- Used as a precursor in synthesizing novel polymeric materials.
- Employed in creating coatings that provide protective barriers against corrosion .
Organic Synthesis
As a building block in organic synthesis, this compound plays a significant role in creating complex organic molecules. It is utilized extensively in academic and industrial research settings.
Applications:
- Serves as a reagent for constructing various heterocycles and complex organic frameworks.
- Facilitates reactions such as nucleophilic substitutions and coupling reactions, expanding its utility in synthetic organic chemistry .
Analytical Chemistry
In analytical chemistry, this compound is used as a reagent to aid in the detection and quantification of substances within complex mixtures. Its ability to form stable complexes with analytes allows for enhanced sensitivity and specificity in analytical methods.
Applications:
- Utilized in chromatographic techniques for separating compounds.
- Acts as a standard or reference material for calibrating analytical instruments .
Case Studies
Mechanism of Action
The mechanism of action of 2-bromo-4-methylpyridine primarily involves its role as an intermediate in organic synthesis. It participates in various chemical reactions, such as nucleophilic aromatic substitution and Suzuki coupling, to form more complex molecules. These reactions often involve the formation and breaking of carbon-bromine bonds, facilitated by catalysts and specific reaction conditions .
Comparison with Similar Compounds
- 2-Bromo-5-methylpyridine
- 2-Bromo-6-methylpyridine
- 2-Bromo-3-methylpyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
Comparison:
- 2-Bromo-4-methylpyridine is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. For example, the position of the bromine and methyl groups can affect the compound’s electronic properties and steric hindrance, making it more suitable for certain reactions compared to its isomers .
Biological Activity
2-Bromo-4-methylpyridine (CAS Number: 4926-28-7) is a pyridine derivative that has garnered attention due to its diverse biological activities and applications in synthetic chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₆H₆BrN
- Molecular Weight : 172.02 g/mol
- Melting Point : 218 - 228 °C
- Boiling Point : 219.8 °C
- Density : 1.5 g/cm³
- LogP : 1.99
These properties indicate that this compound is a moderately polar compound, which influences its solubility and interaction with biological systems.
Synthesis
This compound can be synthesized through various methods, including halogenation and nucleophilic substitution reactions. Notably, it serves as a versatile synthon in the synthesis of more complex heterocyclic compounds. For example, it has been utilized in the development of p38α MAP kinase inhibitors, demonstrating significant improvements in yield and biological activity compared to previous synthetic routes .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. One of the key areas of research involves its role as a p38α MAP kinase inhibitor. This kinase plays a crucial role in inflammatory responses and cellular stress signaling pathways. Inhibitors derived from this compound have shown enhanced potency in inhibiting lipopolysaccharide (LPS)-stimulated TNF-α release from human blood, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
-
p38α MAP Kinase Inhibition :
- A study demonstrated that derivatives synthesized from this compound exhibited improved inhibitory activity against p38α MAP kinase compared to their parent compounds. The (S)-enantiomer of one such derivative showed a more than 110-fold increase in inhibition of TNF-α release compared to racemic mixtures .
- Synthesis of Heterocycles :
Research Findings
A comprehensive evaluation of the biological activity associated with this compound reveals several promising avenues for further research:
Q & A
Basic Questions
Q. What are the key physicochemical properties of 2-Bromo-4-methylpyridine relevant to experimental design?
- Answer : this compound (CAS RN 4926-28-7) has a molecular formula of C₆H₆BrN and a molecular weight of 172.02 g/mol. Its mutagenic potential ([FS] classification) requires careful handling . Key properties include a density of 1.545 g/cm³ and a purity typically exceeding 97.0% (GC) for laboratory-grade material. These parameters are critical for stoichiometric calculations and solvent selection in synthetic protocols .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Answer : Due to its mutagenicity and potential irritancy, researchers should:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Follow first-aid protocols for eye exposure (flush with water for 15 minutes) and skin contact (wash with soap and water) .
- Store the compound in a cool, dry place, segregated from incompatible substances like strong oxidizers .
Q. How can researchers verify the purity and structural integrity of this compound using spectroscopic methods?
- Answer :
- NMR : The proton NMR spectrum should show distinct signals for the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm). The bromine atom induces deshielding in adjacent protons.
- Mass Spectrometry : A molecular ion peak at m/z 172 confirms the molecular weight, with fragmentation patterns consistent with Br loss (~91 Da fragment) .
- Melting Point : Compare observed values with literature data (if available) to detect impurities .
Advanced Research Questions
Q. What strategies optimize the bromination of 4-methylpyridine to synthesize this compound with high regioselectivity?
- Answer : Regioselective bromination at the 2-position can be achieved using:
- Electrophilic Bromination : Employ N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under mild heating (50–60°C). The methyl group at the 4-position directs electrophilic attack to the ortho (2-) position .
- Catalytic Systems : Lewis acids like FeCl₃ enhance regioselectivity by stabilizing transition states. Monitor reaction progress via TLC (Rf ~0.4 in hexane/ethyl acetate 3:1) .
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Answer : The electron-withdrawing bromine atom at the 2-position deactivates the pyridine ring, reducing electron density at the 4-methyl-substituted position. This enhances suitability for:
- Suzuki-Miyaura Coupling : React with aryl boronic acids using Pd(PPh₃)₄ as a catalyst in THF/water (3:1) at 80°C. The bromine acts as a leaving group, while the methyl group stabilizes intermediates via hyperconjugation .
- Nucleophilic Substitution : React with amines (e.g., piperidine) in DMSO at 120°C to replace Br with nucleophiles, monitored by GC-MS .
Q. What analytical approaches resolve contradictions in reported melting points or spectral data for this compound derivatives?
- Answer :
- DSC/TGA : Differential scanning calorimetry determines precise melting points and detects polymorphic variations (e.g., a derivative with mp 198–202°C vs. literature 190°C) .
- X-ray Crystallography : Resolve structural ambiguities by comparing experimental unit cell parameters (e.g., orthorhombic Pca2₁ symmetry, a = 12.353 Å) with reported data .
- HPLC-PDA : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to isolate impurities and correlate UV spectra with structural motifs .
Properties
IUPAC Name |
2-bromo-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZMVESSGLHDJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370114 | |
Record name | 2-Bromo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4926-28-7 | |
Record name | 2-Bromo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.